
3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound that belongs to the class of amino alcohols It features a brominated thiophene ring attached to a dimethylpropanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Grignard Reaction: The 5-bromothiophene is then subjected to a Grignard reaction with 2,2-dimethylpropanal to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives
科学研究应用
3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and conductive polymers.
作用机制
The mechanism of action of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromothiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(5-fluorothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(5-iodothiophen-2-yl)-2,2-dimethylpropan-1-ol
Uniqueness
3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The bromine atom also imparts distinct electronic properties to the compound, influencing its reactivity and biological activity.
属性
分子式 |
C9H14BrNOS |
|---|---|
分子量 |
264.18 g/mol |
IUPAC 名称 |
3-amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-4-7(10)13-6/h3-4,8,12H,5,11H2,1-2H3 |
InChI 键 |
HFBXHIQRPMYLEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C(C1=CC=C(S1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


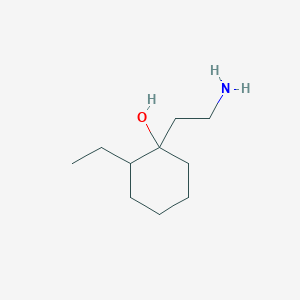
![2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)
![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)



![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
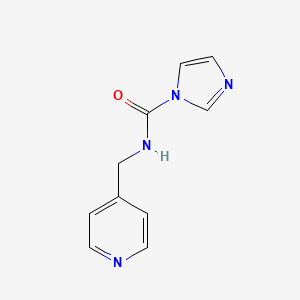
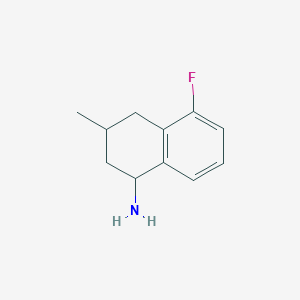
![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13178592.png)
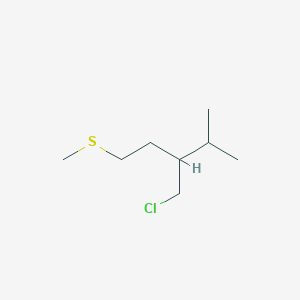
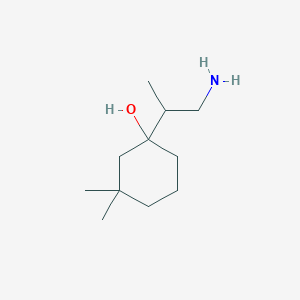
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

